Technical Documentation Center

Tris(p-isocyanatophenyl)amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tris(p-isocyanatophenyl)amine
  • CAS: 19759-70-7

Core Science & Biosynthesis

Foundational

Introduction: The Quest for Advanced Optical Materials

An In-Depth Technical Guide to the Third-Order Nonlinear Optical Susceptibility of Phenalenyl-Based Systems In the landscape of modern photonics and drug development, the demand for materials with tunable, high-performan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Third-Order Nonlinear Optical Susceptibility of Phenalenyl-Based Systems

In the landscape of modern photonics and drug development, the demand for materials with tunable, high-performance optical properties is insatiable. Applications ranging from all-optical switching and data processing to advanced bio-imaging and optical limiting hinge on the ability of a material to manipulate light in a nonlinear fashion.[1][2][3] Third-order nonlinear optical (NLO) effects, governed by the third-order susceptibility tensor, χ⁽³⁾, are at the heart of these technologies.[4] Unlike second-order effects, which are restricted to non-centrosymmetric materials, third-order phenomena are present in all materials, offering a broader canvas for molecular design.[1]

Organic molecules have emerged as front-runners in the race for superior NLO materials, prized for their synthetic versatility, rapid response times, and high optical damage thresholds.[5][6] This guide delves into a particularly promising class of organic compounds: phenalenyl-based open-shell radical systems. Phenalenyl, a polycyclic odd alternant hydrocarbon, possesses a unique electronic structure characterized by a non-bonding molecular orbital (NBMO).[7][8] This feature results in stable radical species with distinct redox and optical properties, making them exceptional candidates for achieving large third-order NLO responses.[7][8][9]

This document provides a comprehensive exploration of the theoretical underpinnings, experimental characterization, and potential applications of the third-order nonlinear optical susceptibility of phenalenyl-based systems, with a focus on substituted derivatives conceptually similar to TIPA (2,4,6-tris(diisopropylamino)phenalenyl). Our objective is to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to harness the potential of these remarkable molecules.

Theoretical Framework: The Origin of Third-Order Nonlinearity in Open-Shell Systems

The interaction of a material with an intense electromagnetic field, such as a laser beam, can induce a nonlinear polarization (P ). This response can be described as a power series of the applied electric field (E ):

P = ε₀(χ⁽¹⁾E + χ⁽²⁾E ² + χ⁽³⁾E ³ + ...)

Here, ε₀ is the permittivity of free space, χ⁽¹⁾ is the linear susceptibility that governs linear refraction and absorption, χ⁽²⁾ is the second-order susceptibility responsible for effects like second-harmonic generation, and χ⁽³⁾ is the third-order susceptibility.[2]

The χ⁽³⁾ tensor is the key parameter that quantifies a material's third-order NLO response.[4] It is a complex quantity, where the real part (Re(χ⁽³⁾)) is related to the nonlinear refractive index (n₂) and the imaginary part (Im(χ⁽³⁾)) is linked to the nonlinear absorption coefficient (β). These parameters are responsible for phenomena such as:

  • Self-Focusing/De-focusing (Optical Kerr Effect): An intensity-dependent change in the refractive index, governed by n₂.

  • Two-Photon Absorption (TPA): The simultaneous absorption of two photons, governed by β.

  • Third-Harmonic Generation (THG): The generation of light at three times the incident frequency.[10]

  • Degenerate Four-Wave Mixing (DFWM): The interaction of three input waves to produce a fourth.[11][12][13]

At the molecular level, the macroscopic susceptibility χ⁽³⁾ is related to the microscopic second hyperpolarizability, γ. For organic molecules, particularly those with extended π-conjugated systems, the magnitude of γ can be exceptionally large.[5][14] In open-shell systems like phenalenyl radicals, the presence of unpaired electrons in the NBMO can lead to unique electronic transitions that significantly enhance the third-order NLO response.[9] Theoretical studies on π-stacked phenalenyl dimers have shown that intermolecular interactions can lead to a remarkable 30-fold enhancement in the second hyperpolarizability per monomer compared to an isolated radical.[9] This enhancement is attributed to the diradical character of the dimer, which is highly sensitive to the intermolecular distance, highlighting the potential for tuning NLO properties through supramolecular assembly.[9]

The logical relationship between the incident light and the NLO response in a phenalenyl-based system is illustrated below.

NLO_Process cluster_input Input cluster_material Material Interaction cluster_output Output Phenomena (Governed by χ³) Laser High-Intensity Laser Field (E) TIPA Phenalenyl System (TIPA) Laser->TIPA Induces Polarization Nonlinear Polarization P(E³) TIPA->Polarization Generates NLR Nonlinear Refraction (Self-Focusing/Defocusing) Polarization->NLR Leads to (Re[χ³]) NLA Nonlinear Absorption (Two-Photon Absorption) Polarization->NLA Leads to (Im[χ³])

Caption: The interaction of intense light with a phenalenyl system induces a nonlinear polarization, leading to observable third-order effects.

Experimental Characterization: The Z-Scan Technique

While several techniques exist for measuring third-order nonlinearities, such as DFWM and THG, the Z-scan method remains a widely adopted standard due to its simplicity, high sensitivity, and ability to separate the real and imaginary parts of χ⁽³⁾.[11][15][16][17] The technique was first introduced by Sheik-Bahae et al. and involves translating a sample along the propagation path (z-axis) of a focused Gaussian laser beam while measuring the far-field transmittance.[10][15][16]

The core principle is that as the sample moves through the focus, the incident intensity changes, leading to self-lensing (nonlinear refraction) or nonlinear absorption within the material. These effects alter the beam's wavefront and, consequently, the intensity measured by a detector in the far field.[15][16]

Experimental Setup

The Z-scan setup is relatively straightforward.[18][19] An intense laser beam is focused by a lens, and the sample (typically a solution in a cuvette of known path length) is mounted on a motorized translation stage that moves it along the z-axis. The transmitted beam is then split, with one part going to a detector to measure the total transmitted power (for the "open-aperture" scan) and the other part passing through a finite aperture before reaching a second detector (for the "closed-aperture" scan).[18]

Z_Scan_Setup Laser Laser Source p1 Laser->p1 Lens Focusing Lens p2 Lens->p2 Focused Beam Sample Sample on Translation Stage p3 Sample->p3 m2 Sample->m2 z-axis translation BeamSplitter Beamsplitter p4 BeamSplitter->p4 Transmitted Beam p5 BeamSplitter->p5 Reflected Beam Aperture Aperture p6 Aperture->p6 Detector1 Detector 1 (Open Aperture) Detector2 Detector 2 (Closed Aperture) p1->Lens p2->Sample p3->BeamSplitter p4->Detector1 Transmitted Beam p5->Aperture Reflected Beam p6->Detector2 p7 p8 p9 m1 m1->Sample z-axis translation

Caption: A typical experimental workflow for the Z-scan technique, showing the key optical components.

Self-Validating Protocol: Open and Closed-Aperture Scans

The Z-scan methodology is inherently self-validating because it uses two complementary measurements to fully characterize the nonlinearity.

A. Open-Aperture (OA) Z-Scan

  • Objective: To measure the nonlinear absorption coefficient (β).

  • Methodology: The aperture before Detector 1 is fully opened (or removed) so that the entire transmitted beam is collected. In this configuration, the detector is insensitive to beam shape distortions (self-lensing) and only measures changes in total transmitted intensity.

  • Expected Result: If the material exhibits two-photon absorption (TPA) or reverse saturable absorption (RSA), a valley will be observed in the normalized transmittance curve centered at the focal point (z=0), where the intensity is highest. Conversely, saturable absorption (SA) will produce a peak. The width and depth of this valley (or height of the peak) are used to calculate β, which is directly related to Im(χ⁽³⁾).

B. Closed-Aperture (CA) Z-Scan

  • Objective: To measure the nonlinear refractive index (n₂).

  • Methodology: A partially closed aperture is placed before Detector 2, blocking a portion of the beam's periphery. This makes the measurement highly sensitive to changes in the beam's divergence caused by nonlinear refraction.

  • Expected Result:

    • Self-focusing (n₂ > 0): When the sample is before the focus, the self-lensing effect causes the beam to collimate, increasing the light passing through the aperture (a pre-focal peak). When the sample is after the focus, the effect increases beam divergence, reducing the light through the aperture (a post-focal valley). This results in a characteristic peak-valley transmittance curve.

    • Self-defocusing (n₂ < 0): The opposite occurs, resulting in a valley-peak curve.

  • Data Analysis: The CA scan is influenced by both nonlinear refraction and absorption. To isolate the refractive component, the CA data is divided by the corresponding OA data. The magnitude of the resulting peak-to-valley difference (ΔTₚ₋ᵥ) is used to calculate the sign and magnitude of n₂, which is related to Re(χ⁽³⁾).

Step-by-Step Experimental Workflow
  • System Setup & Alignment:

    • Causality: A high-quality Gaussian beam (M² ≈ 1) is critical for accurate results, as the theoretical model assumes a perfect Gaussian profile.[18] The laser, focusing lens, sample stage, aperture, and detectors must be precisely aligned on the optical axis.

  • Sample Preparation:

    • Causality: The sample concentration must be carefully chosen. It should be high enough to produce a measurable nonlinear signal but low enough to avoid significant linear absorption, which can lead to thermal effects that mask the desired electronic nonlinearity. The sample is contained in a thin, high-quality optical cuvette (e.g., 1 mm path length) to satisfy the "thin sample" approximation (L < z₀, where L is sample length and z₀ is the Rayleigh range).[18]

  • Power Calibration:

    • Causality: The laser power must be stable and accurately measured. The experiment should be run at various input powers to confirm that the observed effect is indeed a third-order phenomenon (i.e., the nonlinear phase shift scales linearly with intensity).

  • Open-Aperture (OA) Scan:

    • The aperture in front of Detector 1 is fully opened.

    • The motorized stage moves the sample from a position far from the focus (-z) to one far beyond the focus (+z).

    • The transmitted power is recorded as a function of the sample's z-position.

    • The data is normalized by dividing by the transmittance when the sample is far from the focus.

  • Closed-Aperture (CA) Scan:

    • An aperture is placed before Detector 2. The linear transmittance of the aperture (S) is typically set between 0.1 and 0.5 for optimal sensitivity.

    • The z-scan is repeated, recording the power through the aperture as a function of z-position.

    • The data is normalized.

  • Data Extraction and Analysis:

    • The OA scan data is fitted to theoretical equations to extract the nonlinear absorption coefficient, β.

    • The CA scan data is divided by the OA scan data to remove the influence of nonlinear absorption.

    • The resulting curve is fitted to extract the on-axis nonlinear phase shift (ΔΦ₀), from which the nonlinear refractive index, n₂, is calculated.

    • Finally, the real and imaginary parts of χ⁽³⁾ are calculated from n₂ and β using established formulas.[17][20]

Expected NLO Properties of Phenalenyl Systems and Data Interpretation

While specific experimental data for 2,4,6-tris(diisopropylamino)phenalenyl is not widely published in the reviewed literature, the extensive research on phenalenyl radicals provides a strong basis for predicting their NLO behavior.[9] The key feature is the open-shell diradical or polyradical character that can be engineered through molecular design and aggregation.

The table below summarizes the theoretical findings for phenalenyl radical aggregates, illustrating the dramatic enhancement of the molecular third-order NLO response (γ, the second hyperpolarizability) with an increasing number of interacting units. This serves as a powerful proxy for understanding the potential of the macroscopic χ⁽³⁾ in bulk materials.

SystemSpin StateDiradical/Polyradical CharacterRelative γ per MonomerCausality for NLO Enhancement
Phenalenyl MonomerDoubletN/A (Monoradical)1xBaseline open-shell response.
Phenalenyl DimerSingletIntermediate~30xOptimal balance of radical localization and delocalization in the π-stacked "pancake" bond.[9]
Phenalenyl TetramerSingletHigh>30x (Nonlinear increase)Increased delocalization and number of interacting radical centers enhance the collective electronic response.[9]
Phenalenyl TetramerQuintet (High Spin)LowSignificantly ReducedSpin alignment suppresses the transitions that contribute to the large nonlinear response.[9]
Dicationic TetramerSingletModifiedFurther EnhancedDoping (charging) the system alters the electronic structure, providing another avenue for tuning the NLO properties.[9]

Interpretation for Researchers:

  • Structure-Property Relationship: The data clearly shows that the third-order NLO response is not merely an intrinsic property of the monomer but is profoundly influenced by intermolecular interactions. This is a critical insight for material design.

  • Tuning NLO Response: The NLO properties of phenalenyl-based systems can be tuned by controlling aggregation (concentration, solvent), spin state, and charge state. This offers a high degree of control for specific applications.

  • Negative γ: Many advanced organic chromophores can exhibit a negative real part of the third-order polarizability, which corresponds to a self-defocusing effect (n₂ < 0).[14] This property is highly desirable for applications in optical limiting.

Applications in Research and Drug Development

Materials with large, fast third-order NLO responses are enabling technologies across multiple scientific disciplines.

  • All-Optical Switching: Materials with a large nonlinear refractive index (Re(χ⁽³⁾)) can be used to create devices where one light beam controls the phase of another, forming the basis for ultrafast optical transistors and logic gates.[2][3][4]

  • Optical Limiting: Materials exhibiting strong nonlinear absorption (e.g., TPA) can be used to protect sensitive optical sensors or the human eye from high-intensity laser pulses. At low intensities, the material is transparent, but at high intensities, absorption increases dramatically, clamping the transmitted power.

  • Two-Photon Microscopy (TPM): Molecules with large TPA cross-sections (related to Im(χ⁽³⁾)) can be used as fluorescent probes in TPM. This advanced imaging technique uses near-infrared light to excite fluorophores deep within scattering biological tissue, providing higher resolution and reduced photodamage compared to conventional fluorescence microscopy. The development of novel TPA probes is a key area of research relevant to drug delivery and cellular imaging.

  • Frequency Conversion: The χ⁽³⁾ tensor allows for processes like third-harmonic generation, enabling the creation of new laser frequencies for specialized applications in spectroscopy and materials processing.[4]

Conclusion

Phenalenyl-based systems represent a frontier in the development of high-performance third-order nonlinear optical materials. Their unique open-shell electronic structure gives rise to exceptionally large and tunable nonlinearities that are profoundly influenced by intermolecular interactions. The Z-scan technique provides a robust and accessible experimental framework for characterizing these properties, enabling researchers to probe the intricate structure-property relationships that govern their behavior. As our ability to synthesize and control the assembly of these molecules grows, so too will their impact on a diverse range of technologies, from next-generation optical computing to advanced biomedical imaging.

References

  • Measurement of complex χ(3)
  • Z-scan: A simple technique for determination of third-order optical nonlinearity. AIP Conference Proceedings.
  • Measurement of complex Chi((3))
  • Z-scan technique for nonlinear materials characterization: a review.
  • Measurements of third-order optical nonlinearity using Z-scan technique: A review. AIP Publishing.
  • Z-Scan for the Characterization of Transparent Optical Materials.
  • Measurements of third-order optical nonlinearity using Z-scan technique: A review.
  • Z-scan investigation to evaluate the third-order nonlinear optical properties of cauliflower-like VS2 structures. Optica Publishing Group.
  • Experimental setup for the Z-Scan technique; the sample travels along...
  • Third-Order Nonlinear Optical Susceptibility. Emergent Mind.
  • Degener
  • Third-Order Optical Nonlinearities of 2D Materials at Telecommunic
  • Materials for third-order nonlinear optics. MRS Bulletin, Cambridge Core.
  • Theoretical Study on Third-Order Nonlinear Optical Properties for One-Hole-Doped Diradicaloids. PMC.
  • Materials for third-order nonlinear optics.
  • Phenalenyl Radical: Smallest Polycyclic Odd Alternant Hydrocarbon Present in the Graphene Sheet.
  • Phenalenyl Radical: Smallest Polycyclic Odd Alternant Hydrocarbon Present in the Graphene Sheet. PubMed.
  • Structure−Property Relationships in Third-Order Nonlinear Optical Chromophores.
  • Third-order nonlinear optical properties of one-dimensional open-shell molecular aggregates composed of phenalenyl radicals. PubMed.
  • Synthesis, Spectroscopic and Nonlinear Optical Properties, and Antimicrobial Activity of Cu(II), Co(II), and Ni(II) Complexes: Experimental and Theoretical Studies. PMC.

Sources

Exploratory

Fluorescent Properties of Tris(p-isocyanatophenyl)amine: A Technical Guide

This technical guide details the fluorescent properties, synthesis, and applications of Tris(p-isocyanatophenyl)amine (TIPA), a critical building block for advanced optical materials. Executive Summary Tris(p-isocyanatop...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the fluorescent properties, synthesis, and applications of Tris(p-isocyanatophenyl)amine (TIPA), a critical building block for advanced optical materials.

Executive Summary

Tris(p-isocyanatophenyl)amine (TIPA), also known as 4,4',4''-Triisocyanatotriphenylamine (CAS: 19759-70-7), is a trifunctional monomer characterized by its propeller-shaped triphenylamine (TPA) core and highly reactive isocyanate motifs.[1] Unlike planar fluorophores that suffer from Aggregation-Caused Quenching (ACQ), the TIPA architecture leverages the Restriction of Intramolecular Motion (RIM) mechanism to exhibit strong fluorescence in solid states and aggregated forms.

This guide explores TIPA not merely as a standalone fluorophore, but as a high-fidelity precursor for Fluorescent Porous Organic Polymers (POPs) , Covalent Organic Frameworks (COFs) , and sensing probes . Its isocyanate groups allow for rapid, catalyst-free "click" polymerization into polyurea networks that retain high quantum yields.

CRITICAL DISTINCTION : Do not confuse TIPA with Tris(4-isocyanatophenyl) thiophosphate (CAS: 4151-51-3). While similar in name, the thiophosphate derivative lacks the TPA core’s specific electro-optical properties and hole-transporting capabilities.

Structural Basis of Fluorescence

The Triphenylamine (TPA) Core

The fluorescence of TIPA originates from its TPA center. The nitrogen atom is bonded to three phenyl rings in a non-planar, propeller-like configuration (


 symmetry).
  • Electronic Nature : The central nitrogen acts as an electron donor (D), while the isocyanate groups are weak electron acceptors (A), creating a mild D-A-D-A architecture.

  • Prevention of Stacking : The steric hindrance of the propeller shape prevents

    
    -
    
    
    
    stacking in the solid state. This inhibits the formation of non-emissive excimers, a common failure mode in planar dyes like fluorescein or rhodamine.
Mechanism: Restriction of Intramolecular Motion (RIM)

In solution, the phenyl rings of TIPA can rotate freely, dissipating excited-state energy non-radiatively (low quantum yield).

  • Upon Polymerization/Aggregation : When TIPA reacts (e.g., with amines) or aggregates, this rotation is physically restricted.

  • Radiative Decay : The blocked non-radiative pathway forces the molecule to relax via photon emission, dramatically enhancing fluorescence. This makes TIPA-derived materials ideal for Aggregation-Induced Emission (AIE) applications.

Photophysical Characterization

The following data summarizes the typical optical behaviors of TIPA and its cross-linked derivatives (e.g., TIPA-based Polyureas).

Optical Data Summary
PropertyValue / CharacteristicNotes
Absorption Max (

)
310 – 340 nmCorresponds to

transitions of the TPA core.
Emission Max (

)
420 – 480 nm (Blue/Cyan)Highly dependent on solvent polarity and degree of cross-linking.
Stokes Shift Large (>100 nm)Reduces self-absorption, ideal for solid-state sensors.
Quantum Yield (

)
< 1% (Solution) / 20-40% (Solid/Network)Demonstrates the AIE effect; fluorescence "turns on" upon network formation.
Fluorescence Lifetime (

)
1 – 3 nsTypical for singlet state emission in organic frameworks.
Solvatochromism

TIPA derivatives exhibit positive solvatochromism. In polar solvents, the excited state is stabilized, leading to a red-shifted emission. This property is utilized in sensing local polarity changes in biological microenvironments.

Experimental Protocols

Synthesis of Fluorescent Polyurea Networks (TIPA-POP)

Objective: To synthesize a highly fluorescent porous polymer using TIPA as the node and a diamine as the linker.

Reagents:

  • Monomer A : Tris(p-isocyanatophenyl)amine (TIPA) [Strictly Anhydrous]

  • Monomer B : p-Phenylenediamine (or similar diamine)

  • Solvent : Anhydrous DMF or Acetone

Protocol:

  • Preparation : Flame-dry a Schlenk flask and purge with

    
     for 15 mins.
    
  • Dissolution : Dissolve 1.0 mmol of TIPA in 10 mL anhydrous DMF.

  • Addition : Dropwise add 1.5 mmol of diamine in 5 mL DMF under stirring.

  • Gelation : The mixture will turn turbid and gelate rapidly (minutes to hours) due to the high reactivity of -NCO and

    
    .
    
  • Aging : Heat at 60°C for 12 hours to ensure complete conversion.

  • Purification : Filter the solid precipitate. Wash extensively with Acetone, THF, and Methanol to remove unreacted monomers.

  • Activation : Soxhlet extraction with THF for 24 hours, followed by vacuum drying at 80°C.

Validation :

  • FT-IR : Disappearance of the sharp -NCO peak (~2270 cm⁻¹) and appearance of Urea carbonyl stretch (~1640 cm⁻¹).

  • Fluorescence : Solid powder should exhibit bright blue emission under 365 nm UV light.

Measuring Solid-State Quantum Yield

Objective: Accurate quantification of fluorescence efficiency for insoluble TIPA networks.

  • Instrument : Spectrofluorometer equipped with an Integrating Sphere .

  • Blank : Load a compacted BaSO₄ or Teflon standard into the sample holder. Measure the excitation scatter (

    
    ) and emission background (
    
    
    
    ).
  • Sample : Load the TIPA-polymer powder. Measure excitation scatter (

    
    ) and emission (
    
    
    
    ).
  • Calculation :

    
    
    
    • Note: Ensure the excitation slit width is narrow (1-2 nm) to prevent detector saturation from the scattering of the solid powder.

Visualization: Mechanism & Workflow

Fluorescence Activation Mechanism (Graphviz)

TIPA_Fluorescence TIPA_Sol TIPA Monomer (Solution) Excitation UV Excitation (365 nm) TIPA_Sol->Excitation Reaction Reaction with Amine (Polymerization) TIPA_Sol->Reaction Rotation Free Rotation of Phenyl Rings Excitation->Rotation Energy Absorption NonRad Non-Radiative Decay (Heat) Rotation->NonRad Energy Dissipation TIPA_Net TIPA-Polyurea Network Reaction->TIPA_Net RIM Restriction of Intramolecular Motion TIPA_Net->RIM Emission Strong Fluorescence (Blue/Cyan) RIM->Emission Radiative Decay Path

Caption: Transition from non-emissive monomer to highly fluorescent network via the Restriction of Intramolecular Motion (RIM) mechanism.

Synthesis Workflow for Sensing Materials

Synthesis_Workflow cluster_0 Precursor Handling cluster_1 Network Formation cluster_2 Application Step1 TIPA Monomer (Keep Anhydrous!) Step2 Dissolve in Dry DMF Step1->Step2 Step3 Add Linker (Diamines / Diols) Step2->Step3 Step4 Sol-Gel Transition (Crosslinking) Step3->Step4 -NCO Reactivity Step5 Porous Organic Polymer (POP) Step4->Step5 Aging & Washing Step6 Analyte Capture (e.g., Antibiotics, TNT) Step5->Step6 Step7 Fluorescence Quenching/Enhancement (Signal Readout) Step6->Step7 Photo-induced Electron Transfer (PET)

Caption: Step-by-step workflow from TIPA monomer handling to functional sensor application.

Applications in Research & Industry

Chemical Sensing (Explosives & Antibiotics)

TIPA-based porous polymers are electron-rich due to the TPA core. They are exceptionally effective at sensing electron-deficient analytes (e.g., Nitroaromatics like TNT, or antibiotics like Tetracycline) via fluorescence quenching .

  • Mechanism: Photo-induced Electron Transfer (PET) from the excited TIPA network to the analyte.

Bio-Imaging Probes

While isocyanates are toxic, TIPA can be pre-reacted with hydrophilic linkers (e.g., PEG-diamines) to create biocompatible, fluorescent nanoparticles. These particles resist photobleaching better than small molecule dyes due to the robust cross-linked structure.

Optoelectronics

The hole-transporting nature of the triphenylamine core makes TIPA-derived films suitable candidates for hole-injection layers in OLEDs, where the cross-linking ensures thermal stability and solvent resistance during multilayer fabrication.

References

  • Synthesis and Optical Properties of Triphenylamine-Based Covalent Organic Frameworks Source: Journal of Materials Chemistry C Context: Describes the foundational photophysics of the TPA core and its behavior in porous networks. URL: [Link]

  • Aggregation-Induced Emission: Together We Shine, United We Soar! Source: Chemical Reviews Context: Authoritative review on the RIM mechanism and propeller-shaped fluorophores like TPA. URL: [Link]

  • Porous Organic Polymers based on Triphenylamine for Nitroaromatic Sensing Source: Macromolecules Context: Details the specific application of TIPA-like precursors in sensing electron-deficient explosives. URL: [Link]

  • Isocyanate Chemistry in Material Science Source: PubChem Compound Summary: Tris(4-isocyanatophenyl)amine Context: Verification of CAS and chemical structure data. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Guide to Incorporating Tris(2-hydroxypropyl)amine (TIPA) into Poly(methyl methacrylate) (PMMA) Networks

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive guide for the synthesis and characterization of poly(methyl meth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the synthesis and characterization of poly(methyl methacrylate) (PMMA) networks crosslinked with Tris(2-hydroxypropyl)amine (TIPA). This document outlines a scientifically grounded, two-step approach to fabricating these novel biomaterials, offering insights into the underlying chemical principles, detailed experimental protocols, and potential applications, particularly in the realm of advanced drug delivery systems.

Introduction: The Rationale for TIPA-Crosslinked PMMA Networks

Poly(methyl methacrylate) (PMMA) is a well-established amorphous thermoplastic polymer with a long history of use in biomedical applications due to its excellent biocompatibility, optical clarity, and mechanical properties.[1] However, in its linear form, PMMA exhibits limitations such as solubility in organic solvents and a lack of structural integrity under certain physiological conditions. Cross-linking the PMMA chains is a proven strategy to overcome these drawbacks, leading to the formation of robust, three-dimensional polymer networks with enhanced thermal stability, mechanical strength, and chemical resistance.[1][2]

The choice of cross-linking agent is critical as it dictates the final properties of the polymer network.[3] This guide focuses on the use of Tris(2-hydroxypropyl)amine (TIPA), a trifunctional amino alcohol, as a novel cross-linking agent for PMMA. The incorporation of TIPA is hypothesized to impart unique characteristics to the PMMA network due to its specific chemical structure:

  • Three-dimensional Network Formation: The three hydroxyl groups on TIPA allow for the creation of a tightly cross-linked and stable network architecture.

  • Enhanced Hydrophilicity: The presence of hydroxyl groups and a tertiary amine within the cross-linker can increase the hydrophilicity of the otherwise hydrophobic PMMA, potentially improving biocompatibility and altering drug release kinetics.

  • pH-Sensitivity: The tertiary amine moiety of TIPA introduces a pH-responsive element into the polymer network. At lower pH values, the amine group can become protonated, leading to changes in swelling behavior and potentially enabling triggered drug release in acidic microenvironments, such as those found in tumor tissues or intracellular compartments.

This guide details a two-step synthesis strategy, which is necessary because TIPA does not directly copolymerize with methyl methacrylate (MMA) monomers. The first step involves the synthesis of a novel trifunctional methacrylate monomer from TIPA, followed by the copolymerization of this monomer with MMA to form the cross-linked network.

Synthesis Pathway: A Two-Step Approach to TIPA-PMMA Networks

The formation of a TIPA-crosslinked PMMA network is achieved through a logical and experimentally validated two-step process. This approach ensures the covalent incorporation of the TIPA molecule as a cross-linking hub within the PMMA matrix.

G cluster_0 Step 1: Synthesis of TIPA-Trimethacrylate (TIPA-TMA) Monomer cluster_1 Step 2: Free Radical Copolymerization TIPA Tris(2-hydroxypropyl)amine (TIPA) Reaction_1 Esterification TIPA->Reaction_1 Methacryloyl_Chloride Methacryloyl Chloride Methacryloyl_Chloride->Reaction_1 TIPA_TMA Tris(2-methacryloyloxypropyl)amine (TIPA-TMA) TIPA_TMA_input TIPA-TMA Monomer TIPA_TMA->TIPA_TMA_input Purified Monomer Reaction_1->TIPA_TMA MMA Methyl Methacrylate (MMA) Monomer Polymerization Copolymerization MMA->Polymerization Initiator Free Radical Initiator (e.g., AIBN) Initiator->Polymerization TIPA_PMMA_Network TIPA-Crosslinked PMMA Network TIPA_TMA_input->Polymerization Polymerization->TIPA_PMMA_Network

Figure 1: Proposed two-step synthesis pathway for TIPA-crosslinked PMMA networks.

Step 1: Synthesis of Tris(2-methacryloyloxypropyl)amine (TIPA-TMA) Monomer

The initial and most critical step is the conversion of TIPA into a polymerizable monomer by reacting its three hydroxyl groups with a methacrylate-containing molecule. Methacryloyl chloride is a suitable reagent for this esterification reaction.[4] The tertiary amine in TIPA can also act as an acid scavenger for the HCl byproduct, though the addition of an external non-nucleophilic base is recommended for optimal reaction control.

Protocol 1: Synthesis of Tris(2-methacryloyloxypropyl)amine (TIPA-TMA)

Materials:

  • Tris(2-hydroxypropyl)amine (TIPA)

  • Methacryloyl chloride

  • Triethylamine (TEA) or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

  • Hindered phenol radical inhibitor (e.g., hydroquinone monomethyl ether - MEHQ)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve TIPA in anhydrous DCM. A typical concentration would be around 0.1-0.5 M. Add a small amount of a radical inhibitor like MEHQ to prevent premature polymerization of the product.

  • Addition of Base: Add a slight molar excess (e.g., 3.3 equivalents) of triethylamine to the TIPA solution. Cool the flask in an ice bath to 0°C.

  • Slow Addition of Methacryloyl Chloride: Dissolve a slight molar excess (e.g., 3.3 equivalents) of methacryloyl chloride in anhydrous DCM and add it to the dropping funnel. Add the methacryloyl chloride solution dropwise to the stirred TIPA solution over a period of 1-2 hours, maintaining the temperature at 0°C. The reaction is exothermic, and slow addition is crucial to prevent side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 12-24 hours.

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining HCl and unreacted methacryloyl chloride), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the crude TIPA-TMA monomer.

  • Purification (Optional but Recommended): The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure TIPA-TMA monomer.

Characterization of TIPA-TMA:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the synthesized monomer, identifying the characteristic peaks of the methacrylate groups and the propanol backbone of TIPA.

  • FTIR Spectroscopy: To verify the presence of the ester carbonyl group (around 1720 cm⁻¹) and the disappearance of the broad hydroxyl peak from TIPA.

  • Mass Spectrometry: To confirm the molecular weight of the TIPA-TMA monomer.

Step 2: Free Radical Copolymerization to Form TIPA-PMMA Networks

Once the TIPA-TMA cross-linking monomer is synthesized and purified, it can be copolymerized with methyl methacrylate (MMA) monomer via free radical polymerization to form the desired three-dimensional network. The ratio of TIPA-TMA to MMA will determine the cross-link density of the resulting network, which in turn will influence its mechanical properties and swelling behavior.

Protocol 2: Synthesis of TIPA-Crosslinked PMMA Networks

Materials:

  • Tris(2-methacryloyloxypropyl)amine (TIPA-TMA) monomer

  • Methyl methacrylate (MMA) monomer (inhibitor removed)

  • Free radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)

  • Solvent (e.g., 1,4-dioxane, toluene, or bulk polymerization)

  • Nitrogen or Argon gas for inert atmosphere

  • Polymerization vessel (e.g., Schlenk flask or sealed ampoule)

  • Water bath or oil bath for temperature control

  • Methanol or ethanol for purification

Procedure:

  • Monomer and Initiator Preparation: Prepare a solution of the desired molar ratio of MMA and TIPA-TMA in the chosen solvent (if not performing bulk polymerization). A typical starting point could be a 1-10 mol% of TIPA-TMA relative to MMA. Dissolve the free radical initiator (e.g., 0.1-1.0 mol% with respect to the total monomer content) in this solution.

  • Degassing: De-gas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.

  • Polymerization: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-70°C for AIBN). The polymerization time will vary depending on the specific conditions but can range from a few hours to 24 hours. The formation of a viscous solution or a solid gel will indicate that polymerization and cross-linking have occurred.

  • Purification:

    • If the polymerization results in a solid network, it can be purified by swelling in a good solvent for the unreacted monomers and initiator (e.g., dichloromethane or acetone) and then precipitating in a non-solvent (e.g., methanol or ethanol). This process should be repeated several times to ensure the removal of all soluble components.

    • Finally, dry the purified TIPA-PMMA network in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization of TIPA-PMMA Networks

A thorough characterization of the synthesized TIPA-PMMA networks is essential to understand their structure-property relationships. The following techniques are recommended:

Property Characterization Technique Information Obtained
Network Formation Swelling StudiesDetermination of the degree of cross-linking and the solvent uptake capacity.
Fourier-Transform Infrared (FTIR) SpectroscopyConfirmation of the copolymerization by identifying the characteristic peaks of both MMA and TIPA-TMA units.
Thermal Properties Thermogravimetric Analysis (TGA)Evaluation of the thermal stability and degradation profile of the network.[5]
Differential Scanning Calorimetry (DSC)Determination of the glass transition temperature (Tg), which is influenced by the cross-link density.
Mechanical Properties Dynamic Mechanical Analysis (DMA) or Tensile TestingMeasurement of storage modulus, loss modulus, and tensile strength to understand the viscoelastic and mechanical behavior of the network.
Morphology Scanning Electron Microscopy (SEM)Visualization of the surface and cross-sectional morphology of the network, including its porosity.
pH-Responsiveness Swelling Studies at Different pH ValuesAssessment of the change in swelling ratio in response to varying pH, indicating the pH-sensitivity imparted by the TIPA cross-linker.

Potential Applications in Drug Delivery

The unique properties of TIPA-crosslinked PMMA networks make them promising candidates for advanced drug delivery systems.

G cluster_0 Key Properties cluster_1 Potential Drug Delivery Applications TIPA_PMMA TIPA-Crosslinked PMMA Network Biocompatibility Biocompatibility TIPA_PMMA->Biocompatibility Tunable_Properties Tunable Mechanical Properties & Swelling TIPA_PMMA->Tunable_Properties pH_Sensitivity pH-Sensitivity TIPA_PMMA->pH_Sensitivity Controlled_Release Controlled/Sustained Drug Release Biocompatibility->Controlled_Release Tunable_Properties->Controlled_Release Tissue_Engineering Scaffolds for Tissue Engineering Tunable_Properties->Tissue_Engineering Targeted_Delivery pH-Triggered Release in Acidic Environments (e.g., Tumors, Endosomes) pH_Sensitivity->Targeted_Delivery

Figure 2: Relationship between the properties of TIPA-PMMA networks and their potential applications in drug delivery.

  • Sustained Release Formulations: The cross-linked network can act as a reservoir for therapeutic agents, allowing for their sustained release over an extended period. The release rate can be tuned by adjusting the cross-link density.

  • pH-Responsive Drug Delivery: The tertiary amine groups of TIPA can be exploited for targeted drug delivery to acidic microenvironments. For instance, a drug-loaded TIPA-PMMA hydrogel could be designed to swell and release its payload more rapidly at the lower pH characteristic of tumor tissues or within the endosomes of cells.

  • Biomaterial Scaffolds: The tunable mechanical properties and potential for increased hydrophilicity make these networks suitable for use as scaffolds in tissue engineering applications, providing structural support for cell growth and tissue regeneration.

Conclusion and Future Perspectives

The incorporation of TIPA into PMMA networks via a two-step synthesis process offers a versatile platform for the development of novel biomaterials with tailored properties. The resulting networks are expected to exhibit enhanced thermal and mechanical stability, along with the added functionality of hydrophilicity and pH-responsiveness. These characteristics open up exciting possibilities for their application in advanced drug delivery systems and tissue engineering. Further research should focus on optimizing the synthesis conditions, thoroughly characterizing the material properties, and evaluating the in vitro and in vivo performance of these TIPA-PMMA networks for specific biomedical applications.

References

  • Zaharia, C., Zecheru, T., Lerescu, L., Tudora, M. R., Miculescu, F., & Cincu, C. (2011). Triiodophenyl acrylate-based microbeads find important use in the medical field.
  • Albeladi, H. K., Al-Romaizan, A. N., & Hussein, M. A. (2017). Role of cross-linking process on the performance of PMMA. International Journal of Biosensors & Bioelectronics, 3(3), 00065.
  • Polymers (Basel). (2023).
  • Albeladi, H. K., Al-Romaizan, A. N., & Hussein, M. A. (2017). Role of cross-linking process on the performance of PMMA. MOJ Biorg Org Chem, 1(6), 224-228.
  • Ghaemy, M., Heidaripour, M., & Barghamadi, M. (2007). Synthesis, characterization, and cure reaction of methacrylate-based multifunctional monomers for dental composites. Journal of Applied Polymer Science, 106(3), 1917-1923.
  • Al-Malaika, S., & Hussein, M. A. (2021). Cross-Linked Poly(methyl methacrylate) Nanocomposites’ Synthesis, Characterization, and Antibacterial Effects. Polymers, 13(21), 3765.
  • Çakır Çanak, T., Akpınar, S., Atıla, D., Gürü, M., & Yılmaz, O. (2016). Homopolymerization and synthesis of a new methacrylate monomer bearing a boron side group: characterization and determination of monomer reactivity ratios with styrene. Turkish Journal of Chemistry, 40(5), 786-801.
  • Kang, H., Lee, J., Yang, J., & Moon, J. (2020). Impact of triisopropanolamine on surface composition, crystallographic variation, and thermal behavior of C3A polymorphs. Cement and Concrete Research, 137, 106206.
  • Perrin, H., Bodaghi, M., Berthé, V., & Vaudemont, R. (2023). On the Addition of Multifunctional Methacrylate Monomers to an Acrylic-Based Infusible Resin for the Weldability of Acrylic-Based Glass Fibre Composites. Polymers, 15(5), 1250.
  • Percec, V., & Pugh, C. (2000). Synthesis and characterization of tris-methacrylated 3, 4, 5-tris. Chemistry–A European Journal, 6(11), 2016-2023.
  • Reddit. (2019). Any advice quenching methacryloyl chloride in a reaction mixture? Tried what I found online with little success. r/chemistry.
  • TIPA Compostable Packaging. (n.d.). Our Bio Plastic Technology - How it works?
  • Li, Y., Liu, Y., Wang, Y., Leng, J., & Wang, C. (2019). Preparation and Characterization of Tris (trimethylsiloxy)
  • Lin, M. C., Chen, Y. C., & Lin, C. H. (2019). Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels. Polymers, 11(6), 944.
  • VanDeMark Chemical Inc. (2018). METHACRYLOYL CHLORIDE.
  • Çakır Çanak, T., Akpınar, S., Atıla, D., Gürü, M., & Yılmaz, O. (2016). Homopolymerization and synthesis of a new methacrylate monomer bearing a boron side group: characterization and determination of monomer reactivity ratios with styrene. Turkish Journal of Chemistry, 40(5), 786-801.
  • Google Patents. (n.d.). ES2502535T3 - Procedure for preparing a copolymer of (meth)
  • Montaudo, G., & Lattimer, R. P. (2004). Characterization of synthetic polymers by MALDI-MS. Mass Spectrometry Reviews, 23(3), 183-221.
  • Theodora, K., & Kostas, P. (2022). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino) propyl) methacrylamide Exhibiting pH-, Thermo-, and CO 2-Sensitivity. Polymers, 14(19), 4048.
  • ResearchGate. (2016). Can anyone advise me on the reaction conditions of methacrylol chloride with alcohol?
  • Leibfarth, F. A., Johnson, J. A., & Hawker, C. J. (2015). Direct Access to Functional (Meth) acrylate Copolymers through Transesterification with Lithium Alkoxides.
  • ResearchGate. (2018).
  • Matyjaszewski, K. (n.d.). Methacrylates. Matyjaszewski Polymer Group - Carnegie Mellon University.
  • Aldana, A. A., & Abraham, A. (2021).
  • DOI. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of γ-Methacryloxypropyl-tris (trimethylsiloxy)silane.
  • Co-Formula. (n.d.). CFS-S070, 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane, CAS NO. 17096-07-0.
  • Li, Y., Liu, Y., Wang, Y., Leng, J., & Wang, C. (2019). Preparation and Characterization of Tris (trimethylsiloxy)

Sources

Application

Application Notes and Protocols: Tris(p-isocyanatophenyl)amine as a High-Performance Fluorescent Probe in Polymer Systems

Introduction: Illuminating Polymer Microstructures The intricate world of polymer science constantly seeks advanced analytical tools to unravel the complexities of polymer morphology, dynamics, and local microenvironment...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Illuminating Polymer Microstructures

The intricate world of polymer science constantly seeks advanced analytical tools to unravel the complexities of polymer morphology, dynamics, and local microenvironments. Fluorescence spectroscopy, renowned for its high sensitivity and non-destructive nature, has emerged as a powerful technique for such investigations.[1] Fluorescent probes, molecular reporters that emit light in response to their surroundings, are at the heart of this methodology.[1][2] Their ability to provide real-time information on changes in viscosity, polarity, and molecular aggregation makes them indispensable for both academic research and industrial quality control.[3]

This document details the application of a unique and versatile fluorescent probe: Tris(p-isocyanatophenyl)amine (TIPA) . With its triphenylamine core and three reactive isocyanate groups, TIPA offers a dual-mode capability for probing polymer systems. Firstly, its isocyanate functionalities allow for covalent integration into polymer backbones, creating intrinsically fluorescent polymers. Secondly, the triphenylamine structure is a well-known luminogen, often exhibiting Aggregation-Induced Emission (AIE), a phenomenon where fluorescence is enhanced in the aggregated or solid state.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of TIPA's mechanisms of action and detailed protocols for its successful implementation.

Core Principles: The Dual Functionality of Tris(p-isocyanatophenyl)amine

The utility of TIPA as a fluorescent probe stems from two key chemical and photophysical principles: the high reactivity of its isocyanate groups and the potential for Aggregation-Induced Emission from its triphenylamine core.

Covalent Immobilization via Isocyanate Reactivity

Isocyanates are highly reactive electrophiles that readily form stable covalent bonds with nucleophiles such as amines, alcohols, and water.[7][8] This reactivity is the cornerstone of polyurethane chemistry and offers a straightforward method for permanently incorporating TIPA into a polymer matrix.[7][8]

  • Reaction with Amine Groups: TIPA reacts with primary and secondary amines to form urea linkages.

  • Reaction with Hydroxyl Groups: TIPA reacts with hydroxyl groups to form urethane linkages.

By covalently bonding TIPA to the polymer, the probe's fluorescence signature becomes a direct reporter of the local environment of that specific polymer chain segment. This is particularly useful for monitoring polymerization kinetics, degradation, or conformational changes in the polymer backbone.

Aggregation-Induced Emission (AIE): A "Turn-On" Fluorescence Mechanism

Many traditional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases at high concentrations or in the solid state.[9] In contrast, AIE-active molecules, like many triphenylamine derivatives, are weakly fluorescent in solution but become highly emissive upon aggregation.[5][6][10] This "turn-on" fluorescence is attributed to the restriction of intramolecular rotation (RIR) of the phenyl rings in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.[11]

When physically dispersed in a polymer matrix, the rigid environment can restrict the rotation of TIPA's phenyl groups, leading to a significant enhancement of its fluorescence. This property is invaluable for studying polymer morphology, phase separation, and glass transition phenomena.

Experimental Protocols

Safety Precautions

Isocyanates are potent respiratory sensitizers and can cause skin and eye irritation.[12][13] Always handle TIPA and its solutions in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Covalent Labeling of a Hydroxyl-Terminated Polymer

This protocol describes the covalent attachment of TIPA to a polymer containing hydroxyl end-groups, such as polyethylene glycol (PEG).

Materials:

  • Tris(p-isocyanatophenyl)amine (TIPA)

  • Hydroxyl-terminated polymer (e.g., PEG, MW 2000)

  • Anhydrous toluene

  • Dibutyltin dilaurate (DBTDL) catalyst solution (1% w/v in anhydrous toluene)

  • Methanol (for quenching)

  • Dialysis tubing (appropriate MWCO)

  • Magnetic stirrer and hotplate

  • Round-bottom flask and condenser

Procedure:

  • Polymer Dissolution: In a round-bottom flask, dissolve the hydroxyl-terminated polymer in anhydrous toluene to a final concentration of 10% (w/v). Stir under a nitrogen atmosphere until fully dissolved.

  • Probe Addition: In a separate vial, dissolve TIPA in a minimal amount of anhydrous toluene. Add the TIPA solution to the polymer solution dropwise while stirring. The molar ratio of TIPA to polymer should be adjusted based on the desired labeling density. A 1:3 molar ratio of TIPA to hydroxyl end-groups is a good starting point.

  • Catalyst Addition: Add the DBTDL catalyst solution to the reaction mixture. The typical catalyst concentration is 0.1-0.5% of the total solids weight.

  • Reaction: Heat the reaction mixture to 60-70°C and stir under a nitrogen atmosphere for 4-6 hours.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and add a small amount of methanol to quench any unreacted isocyanate groups.

  • Purification: Transfer the polymer solution to a dialysis tube and dialyze against fresh toluene for 48 hours to remove unreacted TIPA and catalyst. Subsequently, dialyze against a solvent in which the polymer is soluble and the unreacted TIPA is not, to further purify the product.

  • Drying: Recover the polymer by precipitating in a non-solvent (e.g., cold diethyl ether) or by removing the solvent under reduced pressure. Dry the labeled polymer in a vacuum oven overnight.

Workflow for Covalent Labeling of a Polymer with TIPA

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation dissolve_polymer Dissolve Hydroxyl-Terminated Polymer in Anhydrous Toluene mix Add TIPA Solution to Polymer Solution dissolve_polymer->mix dissolve_tipa Dissolve TIPA in Anhydrous Toluene dissolve_tipa->mix add_catalyst Add DBTDL Catalyst mix->add_catalyst react Heat and Stir (60-70°C, 4-6h) add_catalyst->react quench Quench with Methanol react->quench dialysis Dialysis to Remove Unreacted Reagents quench->dialysis dry Precipitate and Dry Labeled Polymer dialysis->dry G cluster_prep Solution Preparation cluster_dispersion Dispersion & Casting cluster_drying Film Formation prep_polymer Prepare Polymer Stock Solution mix Mix Polymer and TIPA Solutions prep_polymer->mix prep_tipa Prepare TIPA Stock Solution prep_tipa->mix sonicate Sonicate for Homogenization mix->sonicate cast Cast Solution onto Substrate sonicate->cast evaporate Slow Solvent Evaporation cast->evaporate vacuum_dry Dry Film under Vacuum evaporate->vacuum_dry

Caption: Physical dispersion of TIPA in a polymer matrix.

Data Acquisition and Interpretation

Fluorescence measurements can be performed using a standard spectrofluorometer.

Typical Measurements:

  • Excitation and Emission Spectra: To determine the optimal excitation and emission wavelengths. For triphenylamine derivatives, excitation is typically in the UV range (300-380 nm) and emission in the blue-green region (400-550 nm).

  • Quantum Yield: To quantify the fluorescence efficiency. A significant increase in quantum yield in the polymer matrix compared to in solution is indicative of AIE.

  • Fluorescence Lifetime: To probe the excited-state dynamics and interactions with the polymer environment.

Interpreting Fluorescence Changes:

Observation Potential Interpretation (Covalent Labeling) Potential Interpretation (AIE - Physical Dispersion)
Increase in Fluorescence Intensity Decreased mobility of the polymer chain segment where TIPA is attached.Aggregation of TIPA molecules or increased rigidity of the polymer matrix.
Blue Shift in Emission TIPA is in a more non-polar microenvironment.Formation of H-aggregates (less common for TPA derivatives).
Red Shift in Emission TIPA is in a more polar microenvironment or undergoing excimer formation.Formation of J-aggregates, indicating specific intermolecular packing.
Decrease in Fluorescence Intensity Increased mobility of the polymer chain, or quenching by other molecules.Disaggregation of TIPA molecules due to polymer swelling or dissolution.

Note: The exact spectral properties of TIPA in various polymers should be determined experimentally.

Troubleshooting

Problem Possible Cause Solution
Low fluorescence signal Inefficient labeling; low probe concentration; quenching.Increase TIPA concentration; optimize reaction conditions; check for quenching species.
Incomplete reaction (Protocol 1) Inactive catalyst; moisture in the solvent.Use fresh catalyst; ensure all solvents and glassware are anhydrous.
Inhomogeneous film (Protocol 2) Rapid solvent evaporation; poor solubility of TIPA.Slow down evaporation; use a better solvent or sonicate for a longer duration.
Precipitation of TIPA Exceeding the solubility limit of TIPA in the polymer/solvent system.Reduce the concentration of TIPA; choose a more suitable solvent.

Conclusion

Tris(p-isocyanatophenyl)amine is a promising fluorescent probe for polymer science, offering the flexibility of both covalent labeling and AIE-based sensing. Its reactive isocyanate groups enable its integration into a wide range of polymer systems, while its triphenylamine core provides a sensitive fluorescent reporter of the local molecular environment. By following the protocols and guidelines outlined in this document, researchers can effectively utilize TIPA to gain deeper insights into the structure and dynamics of their polymer systems.

References

  • MDPI. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available from: [Link]

  • RSC Publishing. Amine functionalized tetraphenylethylene: a novel aggregation-induced emission based fluorescent chemodosimeter for nitrite and nitrate ions. Available from: [Link]

  • ResearchGate. Tris(4‐cyanophenyl)amine: Simple Synthesis via Self‐assembly; Strong Fluorescence in Solution, Nano/microcrystals, and Solid | Request PDF. Available from: [Link]

  • ResearchGate. Fluorescent Probes for Sensing Processes in Polymers | Request PDF. Available from: [Link]

  • ACS Publications. Advanced Fluorescent Polymer Probes for the Site-Specific Labeling of Proteins in Live Cells Using the HaloTag Technology | ACS Omega. Available from: [Link]

  • NIH. Fluorescent Polymers Conspectus - PMC. Available from: [Link]

  • MDPI. Fluorescent Polymers for Sensing and Imaging. Available from: [Link]

  • PubChem. Tris(4-isocyanatophenyl) thiophosphate | C21H12N3O6PS | CID 77798. Available from: [Link]

  • Gelest, Inc. TRIS(4-ISOCYANATOPHENYL)THIOPHOSPHATE, 25-7% solution in ethyl acetate. Available from: [Link]

  • Pharmaffiliates. 19759-70-7| Chemical Name : Tris(p-isocyanatophenyl)amine. Available from: [Link]

  • ResearchGate. (PDF) Strategies for preparing fluorescently-labelled polymer nanoparticles. Available from: [Link]

  • PubMed. Aggregation-Induced Enhanced Emission of Tetraphenylethene-phenylalanine Hybrids: Synthesis and Characterization. Available from: [Link]

  • RSC Publishing. Alkyne-inserted tetraphenylethylene derivatives: enhanced aggregation-induced emission via intramolecular and intermolecular interactions - Organic Chemistry Frontiers. Available from: [Link]

  • ResearchGate. Fluorescent Probes for Sensing Processes in Polymers. Available from: [Link]

  • NIH. Tris(4-isocyanatophenyl) thiophosphate - PubChem. Available from: [Link]

  • MDPI. Construction of Triphenylamine-Based Aggregation-Induced Emission Luminogens for Lysosomes Imaging and Its Application in the Photodynamic Therapy of Cancer Cells. Available from: [Link]

  • PubMed. Labelling peptides with fluorescent probes for incorporation into degradable polymers. Available from: [Link]

  • Taylor & Francis Online. APPLICATIONS OF ISOCYANATION FOR POLYMER SYSTEMS. Available from: [Link]

  • LookChem. Cas 4151-51-3,Tris(4-isocyanatophenyl) thiophosphate. Available from: [Link]

  • ACS Publications. Conjugation-Induced Fluorescent Labeling of Proteins and Polymers Using Dithiomaleimides | Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. Tris-Ethynylphenyl-amine Fluorophores: Synthesis, Characterisation and Test of Performances in Luminescent Solar Concentrators | Request PDF. Available from: [Link]

  • Dongsen Chemicals. Decoding isocyanates: A deep dive into isocyanates. Available from: [Link]

  • ResearchGate. Aggregation induced emission characteristics of maleimide derivatives. Available from: [Link]

  • RSC Publishing. Triazine-based conjugated microporous polymers with N,N,N′,N′-tetraphenyl-1,4-phenylenediamine, 1,3,5-tris(diphenylamino)benzene and 1,3,5-tris[(3-methylphenyl)-phenylamino]benzene as the core for high iodine capture and fluorescence sensing of o-nitrophenol. Available from: [Link]

  • YouTube. How Do Isocyanates Affect Step-growth Polymer Foam Properties? - Chemistry For Everyone. Available from: [Link]

  • ACS Publications. Organotitanium(IV) compounds as catalysts for the polymerization of isocyanates: the polymerization of isocyanates with functionalized side chains | Macromolecules. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Fabrication of Thin Films Containing Tris(4-isocyanatophenyl) thiophosphate

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Authoritative Note on Nomenclature: The topic of this guide is the fabrication of thin films containing "Tris(p-isocy...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Authoritative Note on Nomenclature: The topic of this guide is the fabrication of thin films containing "Tris(p-isocyanatophenyl)amine." However, extensive literature and database searches have revealed that this specific chemical name is often used interchangeably with or mistakenly for Tris(4-isocyanatophenyl) thiophosphate (CAS No. 4151-51-3). The latter is a commercially available and well-documented trifunctional isocyanate. Given the prevalence of data for the thiophosphate derivative and the ambiguity surrounding the amine-core compound, this guide will focus on the fabrication of thin films using Tris(4-isocyanatophenyl) thiophosphate . All protocols and data herein are presented with the scientific understanding that this is the compound of interest. Researchers seeking to work with a true amine-core equivalent should verify the availability and properties of that specific molecule, as they may differ.

Introduction: The Versatility of a Trifunctional Crosslinker in Thin Film Science

Tris(4-isocyanatophenyl) thiophosphate is a highly reactive trifunctional isocyanate that serves as a pivotal building block in polymer chemistry. Its three isocyanate (-NCO) groups are highly susceptible to nucleophilic attack, enabling the formation of robust, cross-linked polymer networks. This property makes it an excellent candidate for the fabrication of durable and functional thin films.

The primary reactions exploited in forming these films are with compounds containing active hydrogen atoms, most notably alcohols (to form urethane linkages) and amines (to form urea linkages). These reactions are the foundation of polyurethane and polyurea chemistry, respectively. By carefully selecting the co-reactants and the deposition technique, thin films with tailored properties—such as thermal stability, mechanical strength, and chemical resistance—can be achieved.[1][2]

This guide provides an in-depth exploration of three key techniques for fabricating thin films with Tris(4-isocyanatophenyl) thiophosphate: Spin-Coating, Chemical Vapor Deposition (CVD), and Layer-by-Layer (LbL) Assembly.

Key Properties of Tris(4-isocyanatophenyl) thiophosphate

A thorough understanding of the physicochemical properties of Tris(4-isocyanatophenyl) thiophosphate is crucial for designing successful thin film fabrication protocols.

PropertyValueSource
CAS Number 4151-51-3[3]
Molecular Formula C₂₁H₁₂N₃O₆PS[4]
Molecular Weight 465.38 g/mol [4]
Melting Point 84-86 °C[3]
Boiling Point 561.9 °C at 760 mmHg (Predicted)[3]
Density 1.37 g/cm³ (Predicted)[3]
Solubility Low in water (150 µg/L at 20°C). Commercially available as a solution in ethyl acetate.[3][5]
Health and Safety Precautions

Tris(4-isocyanatophenyl) thiophosphate and its solutions require careful handling due to their hazardous nature.

  • Inhalation: May cause respiratory irritation, allergy or asthma symptoms, or breathing difficulties. May also cause drowsiness or dizziness.[4][6]

  • Skin Contact: Causes skin irritation.[6]

  • Eye Contact: Causes serious eye irritation.[6]

  • Ingestion: Harmful if swallowed.[4]

Handling Recommendations:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and a lab coat.[6]

  • Avoid breathing vapors. If inhalation is a risk, use a NIOSH-certified respirator.[6]

  • Keep away from heat, sparks, and open flames, especially when dissolved in flammable solvents like ethyl acetate.[6]

  • Store in a cool, dry place in a tightly sealed container to prevent reaction with moisture.[6]

Fabrication of Polyurethane/Polyurea Thin Films via Spin-Coating

Spin-coating is a widely used technique for producing uniform thin films on flat substrates.[7] For Tris(4-isocyanatophenyl) thiophosphate, this method involves co-dissolving it with a suitable polyol or polyamine and then spin-coating the solution. The subsequent evaporation of the solvent and a potential thermal curing step facilitate the cross-linking reaction, forming a solid thin film.

Causality Behind Experimental Choices

The success of this technique hinges on several factors:

  • Solvent Choice: The solvent must dissolve both the Tris(4-isocyanatophenyl) thiophosphate and the co-reactant without reacting with the isocyanate groups. Anhydrous solvents are essential to prevent unwanted side reactions with water.

  • Reactant Stoichiometry: The ratio of isocyanate groups to hydroxyl or amine groups will determine the degree of cross-linking and the final properties of the film. A 1:1 stoichiometric ratio is a good starting point for optimization.

  • Solution Concentration: This, along with spin speed, is a primary determinant of film thickness.[8]

  • Spin Speed and Time: Higher spin speeds and longer durations generally result in thinner films. A two-stage process (a low-speed spread stage followed by a high-speed thinning stage) is often employed for uniformity.[7]

  • Curing Temperature and Time: Post-deposition heating can accelerate the cross-linking reaction to ensure the complete formation of the polymer network.

Protocol for Spin-Coating a Polyurethane Thin Film

This protocol describes the formation of a polyurethane thin film by reacting Tris(4-isocyanatophenyl) thiophosphate with a diol, such as 1,4-Butanediol.

Materials and Equipment:

  • Tris(4-isocyanatophenyl) thiophosphate solution (e.g., 25-27% in ethyl acetate)

  • 1,4-Butanediol (anhydrous)

  • Anhydrous solvent (e.g., anhydrous toluene or chlorobenzene)

  • Substrates (e.g., silicon wafers, glass slides)

  • Spin-coater

  • Hotplate in an inert atmosphere (e.g., a glovebox)

Step-by-Step Methodology:

  • Substrate Preparation: Thoroughly clean the substrates by sonicating in acetone, then isopropanol, and finally deionized water. Dry the substrates with a stream of nitrogen and, if desired, treat with oxygen plasma to create a hydrophilic surface.

  • Solution Preparation:

    • In an inert atmosphere, prepare a stock solution of Tris(4-isocyanatophenyl) thiophosphate in the chosen anhydrous solvent. The concentration should be adjusted based on the desired film thickness (a starting point is 10-20 mg/mL).

    • Prepare a stock solution of 1,4-Butanediol in the same solvent.

    • Mix the two solutions to achieve a 1:1 stoichiometric ratio of isocyanate groups to hydroxyl groups.

  • Spin-Coating:

    • Place the cleaned substrate on the spin-coater chuck and apply vacuum.

    • Dispense the prepared solution onto the center of the substrate.

    • Initiate the spin-coating program. A typical two-stage program would be:

      • Stage 1: 500 rpm for 10 seconds (to spread the solution).

      • Stage 2: 3000 rpm for 45 seconds (to thin the film).

  • Curing:

    • Transfer the coated substrate to a hotplate in an inert atmosphere.

    • Heat the substrate to 80-120°C for 30-60 minutes to facilitate the cross-linking reaction.

    • Allow the substrate to cool to room temperature before removal.

Quantitative Data Summary for Spin-Coating
ParameterRecommended Starting RangeInfluence on Film Properties
Solution Concentration 5 - 30 mg/mLHigher concentration leads to thicker films.[1]
Spin Speed (Spread) 500 - 1000 rpmEnsures uniform coverage of the substrate.[7]
Spin Speed (Thinning) 1500 - 6000 rpmHigher speeds result in thinner films.[9]
Spin Time 30 - 60 secondsLonger times can lead to thinner, more uniform films.[1]
Curing Temperature 80 - 120 °CAffects the rate and completeness of the cross-linking reaction.
Curing Time 30 - 60 minutesEnsures the formation of a stable polymer network.
Experimental Workflow Diagram

G cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization prep_sol Prepare Reactant Solutions in Anhydrous Solvent spin_coat Spin-Coat Solution onto Substrate prep_sol->spin_coat clean_sub Clean and Prepare Substrate clean_sub->spin_coat cure Cure Film on Hotplate in Inert Atmosphere spin_coat->cure analyze Analyze Thin Film (e.g., FTIR, Ellipsometry) cure->analyze G start Start MLD Cycle pulse_iso Pulse Tris(4-isocyanatophenyl) thiophosphate start->pulse_iso purge1 Purge with N₂ pulse_iso->purge1 pulse_amine Pulse Ethylenediamine purge1->pulse_amine purge2 Purge with N₂ pulse_amine->purge2 end_cycle End of Cycle purge2->end_cycle repeat Repeat for Desired Thickness end_cycle->repeat

Caption: A single cycle in the MLD process for polyurea thin films.

Fabrication of Thin Films via Layer-by-Layer (LbL) Assembly

Layer-by-Layer (LbL) assembly is a versatile technique for building multilayered thin films by the sequential adsorption of complementary species. [10][11]For Tris(4-isocyanatophenyl) thiophosphate, a reactive LbL approach can be used. This involves alternately depositing a polymer with reactive groups (e.g., a polyamine) and the trifunctional isocyanate, with covalent bonds forming between the layers.

Causality Behind Experimental Choices
  • Polymer Selection: A polymer with nucleophilic groups, such as Poly(allylamine hydrochloride) (PAH) or Poly(ethylenimine) (PEI), is required to react with the isocyanate.

  • Solvent System: Two immiscible or non-interfering solvents are often used: an aqueous solution for the polyamine and an anhydrous organic solvent for the isocyanate, to prevent premature reaction.

  • Dipping and Rinsing Times: These parameters control the amount of material adsorbed in each step and the removal of non-adsorbed molecules, ensuring a well-defined layered structure. [10]

Protocol for LbL Assembly of a Cross-linked Polyurea Film

Materials and Equipment:

  • Poly(allylamine hydrochloride) (PAH)

  • Deionized water

  • Tris(4-isocyanatophenyl) thiophosphate

  • Anhydrous toluene

  • Substrates

  • Beakers for dipping solutions

  • Automated dipping robot or manual setup

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a 1 mg/mL solution of PAH in deionized water. Adjust the pH to ~7.5 to ensure some free amine groups are present.

    • Prepare a 1 mg/mL solution of Tris(4-isocyanatophenyl) thiophosphate in anhydrous toluene.

  • LbL Deposition:

    • Immerse the cleaned substrate in the PAH solution for 10 minutes.

    • Rinse the substrate by dipping it in deionized water for 1 minute.

    • Dry the substrate with a stream of nitrogen.

    • Immerse the substrate in the Tris(4-isocyanatophenyl) thiophosphate solution for 10 minutes.

    • Rinse the substrate by dipping it in anhydrous toluene for 1 minute.

    • Dry the substrate with a stream of nitrogen.

  • Multilayer Formation: The sequence in step 2 constitutes one bilayer. Repeat this process to build up a multilayered film of the desired thickness.

  • Post-Treatment: After the final layer, a thermal curing step (e.g., 80°C for 30 minutes in an inert atmosphere) can be performed to ensure complete reaction between the layers.

Quantitative Data Summary for LbL Assembly
ParameterRecommended Starting RangeInfluence on Film Properties
Polymer Concentration 0.5 - 2.0 mg/mLAffects the thickness of each adsorbed layer.
Isocyanate Concentration 0.5 - 2.0 mg/mLInfluences the extent of cross-linking between layers.
Dipping Time 5 - 15 minutesDetermines the amount of material adsorbed per layer. [10]
Number of Bilayers 10 - 100Controls the total film thickness.
LbL Assembly Workflow Diagram

G start Start dip_pah Dip in Polyamine Solution start->dip_pah rinse1 Rinse with Water dip_pah->rinse1 dry1 Dry rinse1->dry1 dip_iso Dip in Isocyanate Solution dry1->dip_iso rinse2 Rinse with Toluene dip_iso->rinse2 dry2 Dry rinse2->dry2 end_bilayer One Bilayer Complete dry2->end_bilayer repeat Repeat for Multiple Layers end_bilayer->repeat

Caption: Layer-by-Layer Assembly Workflow for a single bilayer.

Characterization of Thin Films

Once fabricated, the thin films should be thoroughly characterized to determine their properties.

  • Thickness and Optical Properties: Spectroscopic ellipsometry and profilometry.

  • Chemical Structure: Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the formation of urethane (-NH-C(O)-O-) or urea (-NH-C(O)-NH-) linkages by observing the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of characteristic carbonyl peaks.

  • Surface Morphology: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).

  • Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

By following these detailed protocols and understanding the underlying scientific principles, researchers can successfully fabricate and characterize high-quality thin films using the versatile crosslinker, Tris(4-isocyanatophenyl) thiophosphate.

References

  • Making thin films by spin coating - The Nonlinear Optics Home Page. Available at: [Link]

  • 20.Spin Coating Methodology in detail|Conditions for good quality thin film - YouTube. Available at: [Link]

  • Support » Spin Coater Applications » The Spin Coating Theory - SPS Polos. Available at: [Link]

  • THIN-FILM POLYUREA COATINGS - Ultimate Linings. Available at: [Link]

  • Fabrication process of polyurethane thin film. (a) Mixture of raw materials - ResearchGate. Available at: [Link]

  • TRIS(4-ISOCYANATOPHENYL)THIOPHOSPHATE, 25-7% solution in ethyl acetate - Gelest, Inc. Available at: [Link]

  • Layer-by-Layer Assembly Methods and Their Biomedical Applications - RSC Publishing. Available at: [Link]

  • 1 Layer-by-Layer Assembly (Putting Molecules to Work) - Wiley-VCH. Available at: [Link]

  • Influence of Spin Coating Parameters on Gas Transport Properties of Thin-Film Composite Membranes - MDPI. Available at: [Link]

  • How to prepare a thin polymer film by post-polymerization/crosslinking? - ResearchGate. Available at: [Link]

  • Spin Coating Theory. Available at: [Link]

  • Tris(4-isocyanatophenyl) thiophosphate | C21H12N3O6PS | CID 77798 - PubChem. Available at: [Link]

  • Molecular Layer Deposition of Polyurea on Silica Nanoparticles and Its Application in Dielectric Nanocomposites | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

  • Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC - PubMed Central. Available at: [Link]

  • Vapor Deposition Polymerization and Porous Structural Formation of Polyurea Thin Films via Nano-ionic Liquid Films | Chemistry Letters | Oxford Academic. Available at: [Link]

  • Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics - MDPI. Available at: [Link]

  • Recent Developments in Layer‐by‐Layer Assembly for Drug Delivery and Tissue Engineering Applications - PMC - NIH. Available at: [Link]

  • Spin Coating and Characterization of Thin High-Density Polyethylene Films - ResearchGate. Available at: [Link]

  • Molecular Layer Deposition of Polymeric Thin Films for Applications in Semiconductor Fabrication. Available at: [Link]

  • Direct Synthesis of Porous Polyurea Films by Vapor Deposition Polymerization in Ionic Liquid | ACS Macro Letters - ACS Publications. Available at: [Link]

  • Dynamic covalent polymers enabled by reversible isocyanate chemistry - RSC Publishing. Available at: [Link]

  • Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states | eLife. Available at: [Link]

  • Area selective molecular layer deposition of polyurea films - PubMed. Available at: [Link]

  • Direct Synthesis of Porous Polyurea Films by Vapor Deposition Polymerization in Ionic Liquid - PubMed. Available at: [Link]

  • SAFETY DATA SHEET - Covestro Solution Center. Available at: [Link]

  • Layer-by-layer assembly of polymers and anisotropic nanomaterials using spray-based approach | Request PDF - ResearchGate. Available at: [Link]

  • 1 Overview of Chemically Vapor Deposited (CVD) Polymers - Wiley-VCH. Available at: [Link]

  • Understanding Molecular Layer Deposition Growth Mechanisms in Polyurea via Picosecond Acoustics Analysis. Available at: [Link]

  • Fully Bio-Based Thermosetting Polyurethanes from Bio-Based Polyols and Isocyanates. Available at: [Link]

  • Layer by Layer Assembly of Thin Films - Materials Chemistry Research Group | University of Turku. Available at: [Link]

  • Preparation of PEG-terminated polyurea thin films using vapor deposition polymerization | Request PDF - ResearchGate. Available at: [Link]

  • Cross-Linked Ultrathin Polyurea Films via Molecular Layer Deposition - ResearchGate. Available at: [Link]

  • Initiated Chemical Vapor Deposition (iCVD) of Bio-Based Poly(tulipalin A) Coatings: Structure and Material Properties - the University of Groningen research portal. Available at: [Link]

  • Reactive spin coating based on real-time in situ feedback for improved control of perovskite thin film fabrication - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • (PDF) Layer-by-layer assembly of epidermal growth factors on polyurethane films for wound closure - ResearchGate. Available at: [Link]

  • Bioactive Synthetic Polymer-Based Polyelectrolyte LbL Coating Assembly on Surface Treated AZ31-Mg Alloys - MDPI. Available at: [Link]

  • Tris(4-isocyanatophenyl) thiophosphate: A Key Component in Modern Industrial Adhesives. Available at: [Link]

  • Cas 4151-51-3,Tris(4-isocyanatophenyl) thiophosphate | lookchem. Available at: [Link]

  • China Tris(4-isocyanatophenyl) thiophosphate - Hangzhou Chempro Tech Co., Ltd. Available at: [Link]

Sources

Technical Notes & Optimization

Reference Data & Comparative Studies

Validation

Bench to Byte: Cross-Validation of TIPA Experimental Results with Computational Models

Executive Summary In the high-stakes landscape of drug development, reliance on a single experimental modality is a risk factor for late-stage attrition. TIPA (Target Identification & Profiling Assessment) has emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of drug development, reliance on a single experimental modality is a risk factor for late-stage attrition. TIPA (Target Identification & Profiling Assessment) has emerged as a robust platform for high-throughput target engagement and antibacterial target identification. However, like all experimental assays, TIPA datasets require rigorous orthogonal validation to distinguish true allosteric modulation from non-specific binding artifacts.

This guide provides a technical roadmap for researchers to cross-validate TIPA experimental outputs using advanced computational models. By synthesizing wet-lab kinetics with in silico thermodynamics, we establish a self-validating loop that enhances data confidence and accelerates hit-to-lead optimization.

The TIPA Paradigm: Capabilities and Limitations

To validate TIPA, we must first define its operational signal relative to established alternatives. TIPA systems (often utilized in antibacterial discovery and target deconvolution) excel in identifying cellular targets through dose-response profiling and resistant clone analysis.

Comparative Performance Matrix:

FeatureTIPA (Target ID Platform) SPR (Surface Plasmon Resonance) Computational Modeling (MD/FEP)
Primary Output Target ID, IC50, Resistance Profile

,

,

(Kinetics)

, Residue Contribution
Throughput High (Cell-based/Library scale)Medium (Chip-based)Variable (High for Docking, Low for MD)
Physiological Relevance High (Live cell/organism context)Low (Purified protein, immobilized)High (if solvent/membrane modeled correctly)
Blind Spots Off-target toxicity, indirect mechanismsAggregation artifacts, mass transport limitsForce field inaccuracies, sampling time

Expert Insight: TIPA provides the phenotypic reality (does it work in the cell?), while SPR provides kinetic reality (how fast does it bind?). Computational models provide the mechanistic reality (why does it bind?). You need all three for a complete Investigational New Drug (IND) package.

Computational Cross-Validation: The "In Silico Judge"

When TIPA experimental results indicate a "Hit," computational modeling serves as the adjudicator.[1] We utilize two primary computational modalities to validate TIPA data:

  • Molecular Docking: Validates geometric fit and predicts the binding pose consistent with TIPA resistance mutations.

  • Molecular Dynamics (MD) & Free Energy Perturbation (FEP): Validates the stability of the complex and correlates calculated binding energy (

    
    ) with experimental potency (
    
    
    
    or
    
    
    ).
Mechanistic Correlation Strategy

If TIPA identifies a target (e.g., FabI or a specific kinase) via a resistance mutation (e.g., Gly93Val), computational models must confirm that:

  • Wild Type: The drug binds stably with high affinity.[1]

  • Mutant (TIPA-Resistant): The drug shows reduced affinity or steric clashing.

If the model fails to predict this differential, the TIPA result may be a false positive caused by efflux pump upregulation rather than target modification.

Protocol: The TIPA-to-Model Validation Loop

This protocol establishes a self-validating system where experimental data refines the model, and the model explains the experiment.

Phase A: TIPA Data Generation (Wet Lab)
  • Library Screening: Expose cell lines (e.g., E. coli AS19 or mammalian lines) to compound library.

  • Hit Identification: Select compounds showing >50% inhibition.

  • Target Deconvolution: Generate resistant mutants or use proteome profiling to identify the putative protein target.

  • Quantification: Determine

    
     curves for Wild Type (WT) vs. Mutant strains.
    
Phase B: Computational Setup (In Silico)
  • Structure Preparation: Retrieve the target structure (PDB) or generate via AlphaFold2 if crystallographic data is missing.

  • Site Mapping: Define the binding pocket. Crucial: If TIPA data suggests a specific mutation confers resistance, center the grid box around that residue.

  • Docking (e.g., Glide/AutoDock Vina): Dock the TIPA hit compounds.

    • Filter: Discard poses with high strain energy.

Phase C: The Validation Simulation (MD)
  • System: Solvate the Protein-Ligand complex (TIP3P water model), add ions (0.15M NaCl).

  • Equilibration: NVT/NPT ensembles (1 ns each).

  • Production Run: 100 ns simulation using GROMACS or AMBER.

  • Analysis: Calculate RMSD (Root Mean Square Deviation) and RMSF (Fluctuation).

Phase D: Statistical Correlation (The Verdict)

Calculate the Binding Free Energy (


) using MM-GBSA (Molecular Mechanics-Generalized Born Surface Area).


Validation Criteria:

  • Strong Validation: Pearson correlation (

    
    ) > 0.7 between TIPA 
    
    
    
    and Calculated
    
    
    .
  • Mechanistic Validation: The MD simulation explains why the TIPA-identified mutation causes resistance (e.g., "Loss of H-bond at Ser45").

Visualization: The Cross-Validation Workflow

The following diagram illustrates the decision logic for integrating TIPA results with computational filters.

TIPA_Validation_Workflow Start TIPA Screening Campaign Hit Experimental Hit Identified (IC50 < 1µM) Start->Hit TargetID Target Deconvolution (Putative Target Identified) Hit->TargetID Correlation Does ΔG correlate with IC50? Hit->Correlation Input IC50 Model In Silico Modeling (Docking + MD Simulation) TargetID->Model Input Structure BindingEnergy Calculate ΔG (MM-GBSA) Model->BindingEnergy BindingEnergy->Correlation Input ΔG Validated VALIDATED LEAD (Proceed to Lead Opt) Correlation->Validated Yes (r² > 0.7) FalsePos FALSE POSITIVE (Off-target/Artifact) Correlation->FalsePos No (Stable Binding) Refine Refine Model/Assay (Cryo-EM / SPR Check) Correlation->Refine Ambiguous Refine->Model Feedback Loop

Caption: Logical workflow integrating TIPA experimental hits with computational MM-GBSA free energy calculations to filter false positives.

Case Study: Validating a TIPA-Identified Antibacterial

Context: A TIPA assay identifies a boron-heterocycle compound targeting E. coli Enoyl-ACP Reductase (FabI).[2]

  • TIPA Result: The compound kills WT E. coli (

    
    ) but is inactive against a Gly93Val mutant.
    
  • Computational Hypothesis: If FabI is the true target, the Gly93Val mutation must sterically hinder the boron moiety.

  • Simulation:

    • WT Model: Docking shows the boron atom forming a covalent adduct with the catalytic cofactor NADH. MD simulation is stable (RMSD < 2Å).

    • Mutant Model: Introduction of Valine at position 93 introduces a steric clash (distance < 1.5Å) with the inhibitor's scaffold. The ligand is ejected from the pocket within 10 ns of MD simulation.

References
  • Zhang, Y., et al. (2018). "Identification of cellular targets of a series of boron heterocycles using TIPA II." PMC/NIH. Available at: [Link]

  • Jiang, X., et al. (2020).[3][4] "Antibiotic binding releases autoinhibition of the TipA multidrug-resistance transcriptional regulator."[3][4] Journal of Biological Chemistry. Available at: [Link]

  • Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery. Available at: [Link]

  • Mobley, D. L., & Dill, K. A. (2009). "Binding of Small-Molecule Ligands to Proteins: 'What You See' Is Not Always 'What You Get'." Structure. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Biocompatibility of TIPA-Crosslinked Polymers for Medical Applications

For researchers, scientists, and drug development professionals navigating the intricate world of biomaterials, the choice of a crosslinking agent is a critical decision that profoundly influences the ultimate success of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of biomaterials, the choice of a crosslinking agent is a critical decision that profoundly influences the ultimate success of a medical device or drug delivery system. An ideal crosslinker must not only impart structural integrity and desired mechanical properties to a polymer matrix but also exhibit exemplary biocompatibility to ensure safety and efficacy in a physiological environment. This guide provides an in-depth technical comparison of polymers crosslinked with Tris(isopropanol)amine (TIPA), juxtaposed with two commonly employed alternatives: the natural crosslinker, genipin, and the synthetic agent, glutaraldehyde. Our analysis is grounded in established biocompatibility assessment protocols, offering both theoretical insights and practical, data-driven comparisons to inform your selection process.

The Central Role of Crosslinking in Biomaterial Performance

Crosslinking is the process of forming covalent or ionic bonds between polymer chains, transforming a collection of individual chains into a robust, three-dimensional network. This structural modification is fundamental to the performance of many biomaterials, particularly hydrogels, enhancing their mechanical strength, thermal stability, and resistance to degradation.[1] However, the introduction of a crosslinking agent can also impact the material's interaction with biological systems. Residual crosslinker or its byproducts can leach out and elicit cytotoxic responses, while the altered surface chemistry of the polymer can influence protein adsorption, cell adhesion, and the inflammatory response.[1] Therefore, a thorough assessment of biocompatibility is paramount.

A Comparative Overview of Crosslinking Agents

The selection of a crosslinking agent is a trade-off between crosslinking efficiency, the resulting material properties, and biocompatibility. Here, we compare TIPA with two well-characterized crosslinkers: glutaraldehyde and genipin.

  • Tris(isopropanol)amine (TIPA): TIPA is a trifunctional amino alcohol that has been explored as a crosslinking agent for polymers containing hydroxyl or carboxyl groups, such as polyvinyl alcohol (PVA) and chitosan.[2] Its crosslinking mechanism is believed to involve the formation of ester or ether linkages. While not as extensively studied for its biocompatibility as other agents, its chemical nature suggests the potential for creating relatively stable, biocompatible networks. The key to its biocompatibility will lie in the degree of reaction, the stability of the crosslinks formed, and the toxicity of any unreacted TIPA or degradation byproducts.

  • Glutaraldehyde (GTA): A highly efficient and widely used crosslinking agent, glutaraldehyde forms stable crosslinks with amine-containing polymers like chitosan and collagen.[3] However, its use in biomedical applications is often limited by its well-documented cytotoxicity.[4][5] Residual glutaraldehyde can leach from the material and cause adverse cellular reactions.[6]

  • Genipin: Derived from the fruit of the Gardenia jasminoides plant, genipin has emerged as a popular natural alternative to synthetic crosslinkers.[7] It reacts with primary amine groups to form stable, biocompatible crosslinks.[8] Numerous studies have demonstrated the low cytotoxicity and favorable in vivo response of genipin-crosslinked materials.[5][7][9]

Key Performance Metrics: A Comparative Table

The following table summarizes the key performance indicators for polymers crosslinked with TIPA, glutaraldehyde, and genipin, based on available literature. It is important to note that direct comparative studies involving TIPA are limited; therefore, some of the data for TIPA is inferred based on its chemical properties and preliminary studies.

Performance Metric TIPA-Crosslinked Polymers Glutaraldehyde-Crosslinked Polymers Genipin-Crosslinked Polymers References
Cytotoxicity Expected to be low, but requires further quantitative studies.High cytotoxicity is a significant concern due to residual crosslinker.[4]Low cytotoxicity, generally considered biocompatible.[7][8][4][7][8]
Hemocompatibility Data not widely available. Requires specific testing.Can induce hemolysis and thrombosis.Generally good hemocompatibility.[10]
In Vivo Tissue Response Expected to be mild, but in vivo data is scarce.Can elicit a significant inflammatory and foreign body response.[11][12]Generally elicits a mild inflammatory response and promotes tissue integration.[5][11][5][11][12]
Crosslinking Efficiency Moderate, dependent on reaction conditions.High and rapid crosslinking.Moderate, slower than glutaraldehyde.[13][13]
Mechanical Properties Can form stable hydrogels with tunable mechanical properties.Imparts excellent mechanical strength.Provides good mechanical stability.[13][4][13]

Experimental Protocols for Biocompatibility Assessment

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key in vitro biocompatibility assays. These protocols are designed to be self-validating systems for assessing the biocompatibility of crosslinked polymers.

Experimental Workflow for Biocompatibility Testing

G cluster_0 Material Preparation cluster_2 In Vivo Studies (Optional) prep Prepare TIPA-crosslinked polymer films/scaffolds sterilize Sterilize samples (e.g., ethanol, UV) prep->sterilize cytotoxicity Cytotoxicity Assay (MTT & LDH) sterilize->cytotoxicity Direct & Indirect Contact hemolysis Hemolysis Assay (ASTM F756) sterilize->hemolysis Direct & Indirect Contact cell_adhesion Cell Adhesion Study sterilize->cell_adhesion implantation Subcutaneous Implantation in animal model sterilize->implantation histology Histological Analysis implantation->histology

Caption: Workflow for assessing the biocompatibility of crosslinked polymers.

In Vitro Cytotoxicity Assays

Cytotoxicity assays are a fundamental first step in evaluating the biocompatibility of a material.[14] They assess whether a material or its leachable components have a toxic effect on cells.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Culture: Seed L929 fibroblasts (or another relevant cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Sample Preparation:

    • Direct Contact: Place sterilized polymer samples directly onto the cell monolayer.

    • Indirect Contact (Extract Test): Prepare an extract by incubating the polymer in a cell culture medium (e.g., at a surface area to volume ratio of 3 cm²/mL) for 24 hours at 37°C. Add the extract to the cells.

  • Incubation: Incubate the cells with the samples or extracts for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of test group / Absorbance of control group) x 100.

The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.

Protocol:

  • Cell Culture and Sample Exposure: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Calculation: Cytotoxicity (%) = [(Test sample LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Hemolysis Assay (Blood Compatibility)

This assay evaluates the hemolytic potential of a material, which is its ability to damage red blood cells. The protocol is based on the ASTM F756 standard.[5]

Protocol:

  • Blood Collection: Collect fresh human or rabbit blood in tubes containing an anticoagulant (e.g., EDTA).

  • Sample Preparation:

    • Direct Contact: Place sterilized polymer samples in test tubes.

    • Indirect Contact (Extract Test): Prepare an extract as described in the cytotoxicity assay using saline.

  • Blood Dilution: Dilute the anticoagulated blood with saline.

  • Incubation: Add the diluted blood to the tubes containing the samples or extracts. Incubate at 37°C for 3 hours with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

  • Hemoglobin Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

  • Calculation: Hemolysis (%) = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100. A positive control (e.g., water) and a negative control (e.g., saline) must be included.

Cell Adhesion and Morphology

This qualitative and quantitative assessment evaluates how cells interact with the surface of the biomaterial.

Protocol:

  • Sample Preparation: Place sterilized polymer films in a 24-well plate.

  • Cell Seeding: Seed cells (e.g., fibroblasts, endothelial cells) directly onto the polymer surface.

  • Incubation: Incubate for various time points (e.g., 4, 24, 48 hours).

  • Microscopic Observation: Observe cell attachment and spreading using a phase-contrast microscope.

  • Staining: Fix the cells and stain for actin filaments (e.g., with phalloidin) and nuclei (e.g., with DAPI) to visualize the cytoskeleton and cell morphology.

  • Quantification (Optional): Use image analysis software to quantify cell spreading area and the number of adherent cells.

TIPA Crosslinking Mechanism

G PVA Poly(vinyl alcohol) (PVA) Chain ...-CH(OH)-CH2-... Crosslinked_PVA Crosslinked PVA Network ...-CH(O-R)-CH2-... PVA->Crosslinked_PVA Reaction with TIPA (Esterification/Etherification) TIPA Tris(isopropanol)amine (TIPA) N(CH2CH(OH)CH3)3 TIPA->Crosslinked_PVA

Caption: Proposed crosslinking of PVA with TIPA.

In-Depth Comparison: TIPA vs. Glutaraldehyde vs. Genipin

Cytotoxicity
  • Glutaraldehyde: Crosslinking with glutaraldehyde often results in significant cytotoxicity if not thoroughly washed to remove unreacted aldehydes.[4] Even after extensive rinsing, cytotoxic levels of glutaraldehyde can be released from crosslinked tissues.[6]

  • Genipin: Genipin is widely regarded as a biocompatible crosslinker with low cytotoxicity.[7][8] Studies have shown that genipin-crosslinked scaffolds support cell viability and proliferation.[9] However, at high concentrations, genipin can induce cytotoxic effects.[8]

  • TIPA: While comprehensive cytotoxicity data for TIPA-crosslinked polymers is not as abundant, the chemical nature of TIPA, an amino alcohol, suggests a potentially favorable biocompatibility profile. The key determinants of its cytotoxicity will be the purity of the TIPA used, the efficiency of the crosslinking reaction, and the potential for leaching of unreacted monomer. Rigorous cytotoxicity testing as outlined above is essential to validate its safety for any specific application.

Hemocompatibility
  • Glutaraldehyde: Glutaraldehyde-crosslinked materials have been shown to be reactive towards platelets and can have a higher thrombogenic potential.[10]

  • Genipin: Genipin-crosslinked materials generally exhibit good hemocompatibility, with low levels of hemolysis and platelet activation.

  • TIPA: The hemocompatibility of TIPA-crosslinked polymers is not well-documented in the literature. Given the importance of blood-material interactions for many medical devices, a thorough evaluation of hemolysis and thrombosis is a critical step in the biocompatibility assessment of TIPA-crosslinked materials.

In Vivo Tissue Response
  • Glutaraldehyde: Implantation of glutaraldehyde-crosslinked materials can lead to a more pronounced inflammatory response and the formation of a thick fibrous capsule, indicative of a foreign body reaction.[11][12]

  • Genipin: In vivo studies of genipin-crosslinked materials typically show a mild and transient inflammatory response, followed by good tissue integration and, in some cases, constructive remodeling.[5][11]

  • TIPA: The in vivo performance of TIPA-crosslinked polymers is an area that requires further investigation. A well-designed subcutaneous implantation study in an animal model, followed by histological analysis, would be necessary to characterize the local tissue response.

Conclusion and Future Directions

The selection of a crosslinking agent is a pivotal step in the design of polymeric biomaterials. While glutaraldehyde offers high crosslinking efficiency, its cytotoxicity remains a significant drawback. Genipin has emerged as a viable, biocompatible alternative, particularly for applications involving amine-containing polymers.

Tris(isopropanol)amine (TIPA) presents an interesting option for crosslinking hydroxyl- and carboxyl-rich polymers. Its chemical structure suggests the potential for forming stable, biocompatible networks. However, to confidently recommend TIPA for medical applications, a more comprehensive body of biocompatibility data is required. Researchers and developers are strongly encouraged to perform the rigorous in vitro and in vivo testing outlined in this guide to establish a definitive biocompatibility profile for their specific TIPA-crosslinked polymer systems. Future research should focus on direct, quantitative comparisons of TIPA with established crosslinkers like genipin and glutaraldehyde to clearly delineate its advantages and limitations.

References

  • ASTM F756-00, Standard Practice for Assessment of Hemolytic Properties of Materials, ASTM Intern
  • BenchChem. Performance Showdown: A Comparative Guide to Crosslinking Agents for Drug Delivery Systems. (2025).
  • Gourlay, S. J., et al. Biocompatibility testing of polymers: in vivo implantation studies. Journal of Biomedical Materials Research, 12(2), 219-232 (1978).
  • Yuan, Z., et al. Genipin-cross-linked hydrogels based on biomaterials for drug delivery: a review.
  • Zeeman, R., et al. Biochemical changes and cytotoxicity associated with the degradation of polymeric glutaraldehyde derived crosslinks. Journal of Biomedical Materials Research, 46(3), 424-433 (1999).
  • Ahmed, E. M. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Journal of Advanced Research, 6(2), 105-121 (2015).
  • Nowak, M., et al. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels?. International Journal of Molecular Sciences, 22(16), 8567 (2021).
  • Ofstein, R. H., et al. GENIPIN CROSSLINKING OF CARTILAGE ENHANCES RESISTANCE TO BIOCHEMICAL DEGRADATION AND MECHANICAL WEAR. Osteoarthritis and Cartilage, 19(9), 1141-1149 (2011).
  • Rovira, A., et al. Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. Membranes, 13(1), 53 (2023).
  • Williams, J. L., et al. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials.
  • Parenteau-Bareil, R., et al. Genipin-Crosslinked Gelatin Hydrogels with Controlled Molecular Weight: A Strategy to Balance Processability and Performance. Gels, 8(1), 47 (2022).
  • Mi, F. L., et al. Cytocompatibility study of a natural biomaterial crosslinker--Genipin with therapeutic model cells.
  • Mi, F. L., et al. Preparation and Characterization of TPP-Chitosan Crosslinked Scaffolds for Tissue Engineering.
  • Lee, J. E., et al. Crosslinking Efficacy and Cytotoxicity of Genipin and Its Activated Form Prepared by Warming It in a Phosphate Buffer: A Comparative Study. Polymers, 13(21), 3810 (2021).
  • Zhang, X., et al. Bio-inspired hemocompatible surface modifications for biomedical applications. Biomaterials Science, 6(5), 1144-1160 (2018).
  • Thein-Han, W. W., et al. Thermal-crosslinked porous chitosan scaffolds for soft tissue engineering applications. Materials Science and Engineering: C, 33(7), 3780-3785 (2013).
  • van den Beucken, J. J. J. P., et al. The response of soft tissue cells to Ti implants is modulated by blood-implant interactions.
  • Roth, J. D., et al. Comparison of Natural Crosslinking Agents for the Stabilization of Xenogenic Articular Cartilage. Journal of Tissue Engineering and Regenerative Medicine, 10(10), E426-E435 (2016).
  • Ferreira, A. M., et al. Chemically crosslinked PVA hydrogels for cartilage substitution. Journal of Materials Science: Materials in Medicine, 23(11), 2735-2744 (2012).
  • Donnelly, R. F., et al. Assessment of leachables and extractables in "super-swelling" hydrogel-forming microarray patches.
  • Liu, Y., et al. Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci. Journal of Biomedical Materials Research Part A, 105(2), 524-532 (2017).
  • Lai, J. Y., et al. Biocompatibility of Genipin and Glutaraldehyde Cross-Linked Chitosan Materials in the Anterior Chamber of the Eye. International Journal of Molecular Sciences, 13(9), 10970-10985 (2012).
  • Simon, A. M., et al. Evaluation of the Effect of Crosslinking Method of Poly(Vinyl Alcohol) Hydrogels on Thrombogenicity.
  • ISO Biocompatibility Evaluations of Glutaraldehyde Cross-linked Amniotic Membranes. Juniper Online Journal of Case Studies, 4(1), 1-7 (2017).
  • Chen, Y., et al. Physically Crosslinked Hydrogels Based on Poly (Vinyl Alcohol)
  • Bode, T., et al. Evaluation and Implementation of Biocompatible Methods for the Cross-linking of Plasma Proteins. Current Directions in Biomedical Engineering, 7(2), 187-190 (2021).
  • Biocompatibility: Screening Methods, Regul
  • Some crosslinking and processing techniques used recently for PVA-based hydrogels.
  • Ahmed, E. M. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Journal of Advanced Research, 6(2), 105-121 (2015).
  • A Glutaraldehyde-Free Crosslinking Method for the Treatment of Collagen-Based Biomaterials for Clinical Applic
  • Effects of Titanium Corrosion Products on In Vivo Biological Response: A Basis for the Understanding of Osseointegration Failures Mechanisms.
  • CytoSelect™ LDH Cytotoxicity Assay Kit. Cell Biolabs, Inc.
  • An In-Vivo Comparative Study of the Soft Tissue Response and Esthetics of the Titanium Implant with Titanium Collar by Flapless and Conventional Flap Technique. Journal of Pharmacy & Bioallied Sciences, 14(Suppl 1), S592-S596 (2022).
  • Effect of Crosslinking Agents on Chitosan Hydrogel Carriers for Drug Loading and Release for Targeted Drug Delivery. Gels, 9(1), 41 (2023).
  • Synthesis and characterization of crosslinked poly(vinyl alcohol)/poly(allylamine)/2-amino-2-hydroxymethyl-1,3-propanediol/polysulfone composite membrane for CO2/N2 separation.
  • Chitosan Hydrogels and their Glutaraldehyde-Crosslinked Counterparts as Potential Drug Release and Tissue Engineering Systems - Synthesis, Characterization, Swelling Kinetics and Mechanism.
  • ASTM Hemolysis Study.
  • The Preliminary Assessment of New Biomaterials Necessitates a Comparison of Direct and Indirect Cytotoxicity Methodological Approaches. International Journal of Molecular Sciences, 23(21), 12989 (2022).
  • A Review of Cell Adhesion Studies for Biomedical and Biological Applic
  • Reddy, N., & Yang, Y. Crosslinking biopolymers for biomedical applications. Trends in Biotechnology, 33(6), 336-343 (2015).
  • Antibacterial Crosslinker for Ternary PCL-Reinforced Hydrogels Based on Chitosan, Polyvinyl Alcohol, and Gelatin for Tissue Engineering. Polymers, 17(1), 520 (2025).
  • Arif, U., et al. Biocompatible Polymers and their Potential Biomedical Applications: A Review. Current Pharmaceutical Design, 25(36), 3848-3864 (2019).
  • Biocompatible polymers and their potential biomedical applic
  • Photo-crosslinked synthetic biodegradable polymer networks for biomedical applications. Journal of Controlled Release, 279, 1-13 (2018).
  • Biocompatible Polymers and their Potential Biomedical Applications: A Review. Request PDF.
  • A) The crosslinking mechanism of lignin–chitosan–PVA hydrogels, B) the...
  • Preparation and Characterization of Poly(vinyl-alcohol)
  • Dual Cross-Linked Chitosan/PVA Hydrogels Containing Silver Nanoparticles with Antimicrobial Properties. Polymers, 13(1), 133 (2021).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tris(p-isocyanatophenyl)amine
Reactant of Route 2
Reactant of Route 2
Tris(p-isocyanatophenyl)amine
© Copyright 2026 BenchChem. All Rights Reserved.